6-Bromo-5'-fluoro-[2,3']bipyridyl
Description
Contextualization of Bipyridyl Frameworks in Modern Chemical Research
Bipyridyls, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most extensively studied classes of ligands in coordination chemistry. bldpharm.com Their ability to form stable chelate rings with a vast array of metal ions has made them indispensable in the development of functional molecular architectures. orgsyn.orgresearchgate.net These frameworks are prized for their robust redox stability and the relative ease with which they can be functionalized, allowing for the fine-tuning of their electronic and steric properties. orgsyn.orgresearchgate.net This versatility has led to their use in a wide range of applications, from the synthesis of metal complexes for catalysis to the construction of advanced materials with unique photophysical and electronic properties. researchgate.netorganic-chemistry.org
The two nitrogen atoms in the bipyridyl scaffold act as a bidentate ligand, binding to a metal center. This coordination often results in complexes with distinct optical and redox characteristics. researchgate.net The ability to introduce various substituents onto the pyridine (B92270) rings allows chemists to systematically modify the properties of the resulting metal complexes.
Strategic Importance of Halogenation in Bipyridyl Architectures
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the bipyridyl framework, is a powerful strategy for modulating the properties of these ligands. The introduction of halogens can significantly influence a molecule's steric and electronic properties. For instance, the high electronegativity of fluorine can alter the electron density of the pyridine rings, thereby affecting the ligand's coordination properties and the reactivity of the resulting metal complex.
Furthermore, halogen atoms can participate in non-covalent interactions, such as halogen bonding, which have become a significant tool in crystal engineering. acs.org These interactions can be used to control the self-assembly of molecules in the solid state, leading to the formation of new materials with desirable properties. The strategic placement of halogens can also impact the biological activity of bipyridine-containing molecules.
Overview of Academic Research Directions for 6-Bromo-5'-fluoro-[2,3']bipyridyl
Given the absence of direct research on this compound, we can project potential research avenues based on the known characteristics of its constituent parts. The [2,3']-bipyridyl linkage, compared to the more common [2,2']-isomer, will result in different coordination geometries and electronic communication between the two pyridine rings. The presence of both a bromine and a fluorine atom at specific positions offers a unique combination of electronic and steric influences.
Potential Research Areas:
Asymmetric Catalysis: The dissymmetry of the [2,3']-bipyridyl core, further accentuated by the different halogen substituents, makes it a candidate for the development of new chiral ligands for asymmetric catalysis. Metal complexes of this ligand could be explored for their efficacy in reactions where the spatial arrangement of the catalyst is crucial for stereoselectivity.
Materials Science: The combination of the bipyridyl framework with two different halogens could lead to novel materials with interesting photophysical or electronic properties. The potential for halogen bonding from the bromine atom could be exploited in the design of liquid crystals or other ordered materials.
Cross-Coupling Chemistry: The bromine atom on the pyridine ring can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the synthesis of a library of more complex molecules with tailored properties.
Medicinal Chemistry: Halogenated heterocycles are prevalent in many pharmaceuticals. The specific substitution pattern of this compound could be investigated for potential biological activity.
Data Tables
Since there is no specific data for this compound, the following tables provide general information on related compounds to offer context.
Table 1: General Properties of Bipyridine Isomers
| Property | 2,2'-Bipyridine | 2,3'-Bipyridine (B14897) | 4,4'-Bipyridine |
| Molar Mass ( g/mol ) | 156.18 | 156.18 | 156.18 |
| Appearance | White solid | White solid | |
| Melting Point (°C) | 70-73 | 68-71 | 108-112 |
| Boiling Point (°C) | 272-273 | 295-296 | 305 |
| Coordination | Bidentate, chelating | Monodentate or bridging | Monodentate, bridging |
Table 2: Properties of Selected Halogenated Pyridines
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 6-Bromo-2,2'-bipyridine | 10495-73-5 | C10H7BrN2 | 235.08 |
| 5-Bromo-2,2'-bipyridine | 15862-19-8 | C10H7BrN2 | 235.08 |
| 2-Bromo-5-fluoropyridine | 41404-58-4 | C5H3BrFN | 175.99 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrFN2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
2-bromo-6-(5-fluoropyridin-3-yl)pyridine |
InChI |
InChI=1S/C10H6BrFN2/c11-10-3-1-2-9(14-10)7-4-8(12)6-13-5-7/h1-6H |
InChI Key |
OJBYDAFYGHDVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 5 Fluoro 2,3 Bipyridyl and Analogues
Established Synthetic Pathways for Bipyridyl Derivatives
The formation of the biaryl linkage in bipyridyl derivatives is predominantly achieved through transition metal-catalyzed reactions. These methods offer a high degree of control over the regioselectivity and functional group tolerance, which is crucial for the synthesis of complex molecules like 6-Bromo-5'-fluoro-[2,3']bipyridyl.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most versatile and widely used methods for the synthesis of biaryl compounds, including bipyridyls. These reactions involve the coupling of two different partners, typically an organometallic reagent and an organic halide or triflate, in the presence of a metal catalyst, most commonly palladium.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. It is a highly attractive method for constructing C(sp²)–C(sp²) bonds in the synthesis of bipyridine structures due to the mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts.
For the synthesis of a [2,3']-bipyridyl system like this compound, a typical Suzuki coupling strategy would involve the reaction of a bromopyridine derivative with a pyridylboronic acid. Specifically, 6-bromo-2-halopyridine could be coupled with 5-fluoropyridin-3-ylboronic acid, or alternatively, 2-bromo-6-(protected)-pyridine could be reacted with 5-fluoro-3-pyridylboronic acid, followed by deprotection and bromination. The choice of catalyst is crucial, with palladium complexes bearing phosphine (B1218219) ligands being commonly employed.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Pyridyl Halide | Pyridylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Bipyridyl |
| 2-Bromopyridine | 3-Pyridylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | [2,3']-Bipyridyl |
| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | Biaryl |
The reactivity of the Suzuki coupling can be influenced by the electronic nature of the substituents on both coupling partners. Electron-withdrawing groups on the organic halide can facilitate the oxidative addition step, while the choice of base and solvent system is critical for the efficiency of the transmetalation step. Recent advancements have focused on the development of more active and stable catalysts that can facilitate the coupling of less reactive chloro-pyridines.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity, making it a powerful tool for the synthesis of complex bipyridines. For the synthesis of this compound, a plausible Negishi coupling approach would involve the reaction of a 2-halopyridine with a pre-formed 5-fluoro-3-pyridylzinc halide, or vice versa.
The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent, or directly from the organic halide by oxidative addition of zinc metal. The choice of catalyst is critical, with palladium complexes often providing higher yields and better functional group compatibility compared to nickel catalysts.
| Organohalide | Organozinc Reagent | Catalyst | Solvent | Product |
| 2-Bromopyridine | 3-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | [2,3']-Bipyridyl |
| Aryl Iodide | Arylzinc chloride | Ni(dppe)Cl₂ | THF | Biaryl |
| Vinyl Bromide | Alkylzinc bromide | Pd₂(dba)₃/XPhos | Dioxane | Alkylated Vinyl |
A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophile, which often allows for the coupling of sterically hindered substrates under mild conditions.
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner in a palladium-catalyzed reaction with an organic halide or triflate. This method is highly versatile and has been widely used for the synthesis of various bipyridine derivatives. A potential Stille coupling route to this compound could involve the reaction of 2-bromo-6-(tributylstannyl)pyridine with 3-bromo-5-fluoropyridine, or 2-bromo-6-halopyridine with 5-fluoro-3-(tributylstannyl)pyridine.
A significant advantage of the Stille coupling is the stability of organostannanes to air and moisture, which simplifies their handling. However, a major drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.
| Organohalide | Organostannane | Catalyst | Additive | Solvent | Product |
| Aryl Iodide | Vinyltributyltin | Pd(PPh₃)₄ | - | Toluene | Aryl Vinyl |
| 2-Bromopyridine | 2-Tributylstannylpyridine | PdCl₂(PPh₃)₂ | - | Toluene | 2,2'-Bipyridyl |
| Aryl Triflate | Aryltributyltin | Pd₂(dba)₃ | AsPh₃ | NMP | Biaryl |
The reaction often requires elevated temperatures, and the addition of additives such as copper(I) iodide can accelerate the rate of transmetalation.
Metal-Catalyzed Homocoupling Reactions
Homocoupling reactions involve the coupling of two identical molecules to form a symmetrical product. While less versatile than cross-coupling reactions for the synthesis of unsymmetrical bipyridines, they are important for preparing symmetrical starting materials which can then be further functionalized.
The classical Ullmann reaction is a copper-mediated homocoupling of aryl halides to form symmetrical biaryls. This reaction typically requires high temperatures and stoichiometric amounts of copper. While traditionally used for symmetrical bipyridines, modern variations have been developed that allow for cross-coupling reactions to form unsymmetrical biaryls, although this can be challenging.
For the synthesis of symmetrical bipyridyls, the Ullmann coupling remains a useful method. For instance, the homocoupling of a substituted 2-halopyridine can yield a symmetrical 2,2'-bipyridine (B1663995).
| Aryl Halide | Metal | Solvent | Temperature | Product |
| Iodobenzene | Copper | DMF | 150 °C | Biphenyl |
| 2-Chloropyridine | Copper | Nitrobenzene | 200 °C | 2,2'-Bipyridyl |
Recent developments in Ullmann-type reactions have focused on using palladium or nickel catalysts, which can often proceed under milder conditions. However, controlling the selectivity between homo- and cross-coupling in the synthesis of unsymmetrical bipyridines remains a significant challenge.
Wurtz Coupling Adaptations for Symmetrical Bipyridines
The Wurtz reaction, a classic method for forming carbon-carbon bonds, has been adapted for the synthesis of symmetrical bipyridines. This coupling reaction typically involves the reaction of two alkyl halides with sodium metal. In the context of bipyridine synthesis, this involves the coupling of two halopyridine molecules.
A notable adaptation is the transition-metal-catalyzed homocoupling of Grignard reagents, which has proven to be an efficient method for constructing symmetrical bipyridyl backbones. However, these methods often require a two-step process where organometallic compounds are first prepared and isolated before their conversion to the bipyridine product in the presence of an oxidant.
While the Wurtz coupling is valuable for creating symmetrical bipyridines, it has limitations. The yields can be moderate, and the reaction is not suitable for producing unsymmetrical bipyridines. Furthermore, the reaction conditions can be harsh and may not be compatible with sensitive functional groups. For the synthesis of polyhalogenated 4,4′-bipyridines, a method involving the coupling of 4-lithiodihalopyridines with an oxidizing agent like iodine (I₂) or manganese dioxide (MnO₂) has been developed, though this approach is limited to pyridine (B92270) rings with multiple halogen substituents and also results in moderate yields.
| Method | Description | Advantages | Disadvantages |
| Traditional Wurtz Coupling | Reaction of two halopyridines with sodium metal. | Simple, classic method. | Low yields, harsh conditions, only for symmetrical bipyridines. |
| Transition-Metal-Catalyzed Homocoupling | Homocoupling of Grignard reagents catalyzed by a transition metal. | More efficient for symmetrical bipyridines. | Two-step process, requires pre-formation of organometallics. |
| Oxidative Dimerization | Coupling of 4-lithiodihalopyridines with an oxidizing agent. | Useful for polyhalogenated 4,4′-bipyridines. | Moderate yields, limited to multi-halogenated pyridines. |
Electrochemical Synthesis Routes for Bipyridyl Compounds
Electrochemical methods offer an alternative pathway for the synthesis of bipyridyl compounds. These techniques can provide good yields and may proceed under milder conditions than traditional methods. Electrochemical synthesis can be applied to the preparation of organometallic halide complexes which can serve as precursors to bipyridyls. For instance, organocadmium halides, which are difficult to prepare via direct catalytic or photochemical reactions, can be synthesized electrochemically and stabilized as adducts with 2,2'-bipyridyl.
The electrochemical approach can also be used for the direct synthesis of bipyridinium salts. The behavior of these compounds upon reduction can be studied using techniques like cyclovoltammetry and coulometry.
C-H Functionalization Approaches in Bipyridyl Synthesis
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of bipyridines. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby simplifying the synthetic route.
Transition metal catalysis plays a key role in many C-H functionalization reactions. For example, palladium-catalyzed dehydrogenative coupling of pyridines can produce 2,2'-bipyridyl derivatives with high regioselectivity. Dinuclear palladium pincer complexes have also been shown to catalyze the synthesis of bipyridine compounds through a combination of decarboxylation of picolinic acid and C-H activation of pyridine.
A versatile method for preparing trimethylammonium- and triarylphosphonium-substituted bipyridines involves the C–H activation of pyridine N-oxides. This modular and scalable synthesis allows for the creation of a diverse array of cationically charged azaarenes.
Transition-metal-free C-H functionalization methods have also been developed. One such method employs a bis-phenalenyl compound and potassium tert-butoxide (K(Ot-Bu)) to generate a reactive pyridyl radical from a halogenated pyridine, which then forms a C-C bond with pyridine.
| Catalyst/Reagent | Reaction Type | Key Features |
| Palladium Catalysts | Dehydrogenative Coupling | High regioselectivity for C2-position. |
| Dinuclear Palladium Pincer Complexes | Decarboxylation/C-H Activation | Good yields, utilizes Ag₂O as an oxidant. |
| Pyridine N-oxides | C-H Activation | Modular and scalable for cationic bipyridines. |
| Bis-phenalenyl/K(Ot-Bu) | Transition-Metal-Free C-H Functionalization | Involves pyridyl radical formation. |
Specific Synthetic Considerations for this compound
The synthesis of an unsymmetrical and specifically substituted bipyridine like this compound presents unique challenges that are not encountered in the synthesis of simpler, symmetrical bipyridines.
Regioselectivity in Halogenated Bipyridyl Synthesis
Achieving the correct regiochemistry is a critical challenge in the synthesis of halogenated bipyridines. The electronic properties of the pyridine ring, influenced by the nitrogen atom and any existing substituents, dictate the position of incoming functional groups. The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom make direct and selective functionalization difficult.
In the case of this compound, the bromine and fluorine atoms must be introduced at specific positions on the two different pyridine rings. This requires careful selection of synthetic strategies that allow for precise control over the reaction sites. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been successfully employed for the efficient, large-scale, and high-yield synthesis of specifically substituted methyl-2,2'-bipyridines, which can then be converted to their bromo- and chloromethyl analogues. This highlights the power of cross-coupling methods in achieving high regioselectivity.
The synthesis of perhalogenated BODIPYs, which involves Stille cross-coupling reactions, has demonstrated that regioselectivity can be confirmed through single crystal X-ray analysis. While not a bipyridine, this illustrates a general principle in halogenated heterocyclic chemistry where specific catalytic systems can favor substitution at particular positions.
Challenges in Selective Functionalization of Bipyridyl Cores
Once the bipyridyl core is assembled, selective functionalization presents another set of challenges. The two pyridine rings in a bipyridine molecule can have different reactivities, and even within a single ring, there are multiple positions where a reaction can occur.
The strong coordination of the bipyridine product to the metal center in catalytic reactions can often lead to a decrease in catalytic activity and yield. Overcoming this product inhibition is a key consideration in developing efficient synthetic methods.
Recent advancements have focused on strategies to achieve regioselective functionalization of the bipyridine core. For example, the development of heteroleptic catalysts, where two different ligands interact with a single metal center, has shown promise in overcoming limitations in reactions like the fluorination of arylboronic acids. While this was applied to a different reaction, the principle of using tailored ligand environments to control reactivity is broadly applicable.
The introduction of substituents can also be used to direct further functionalization. For instance, an established method for regioselective mono-ring alkylation of 2,2'-bipyridine using methyllithium yields 6-methyl-2,2'-bipyridine. This methyl group can then be further modified, demonstrating how initial functionalization can pave the way for more complex structures.
Advanced Spectroscopic Characterization Techniques for 6 Bromo 5 Fluoro 2,3 Bipyridyl and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Bipyridyl Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including bipyridyl derivatives. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.
For bipyridyl compounds, ¹H and ¹³C NMR are routinely employed. The ¹H NMR spectrum of a typical 2,2'-bipyridine (B1663995) reveals a set of distinct signals for the protons on the two pyridine (B92270) rings. chemicalbook.comrsc.org The chemical shifts of these protons are influenced by their electronic environment, which is in turn affected by substituents on the bipyridyl core. In the case of 6-Bromo-5'-fluoro-[2,3']bipyridyl, the bromine and fluorine atoms would induce characteristic shifts in the adjacent proton signals.
Table 1: Representative ¹H NMR Data for Bipyridyl Derivatives
| Compound | Solvent | Chemical Shifts (ppm) |
| 2,2'-Bipyridine | CDCl₃ | 8.68 (d, 2H), 8.39 (d, 2H), 7.82 (t, 2H), 7.31 (t, 2H) |
| 2,3'-Bipyridine (B14897) | CDCl₃ | 9.18 (d, 1H), 8.70 (m, 1H), 8.63 (dd, 1H), 8.29 (m, 1H), 7.74 (m, 2H), 7.37 (dd, 1H), 7.25 (m, 1H) rsc.org |
| 2-(4-Fluorophenyl)pyridine | CDCl₃ | 8.68 (m, 1H), 7.98 (m, 2H), 7.76 (m, 1H), 7.68 (m, 1H), 7.23 (m, 1H), 7.16 (m, 2H) rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Bipyridyl Complexes
The IR and Raman spectra of free 2,2'-bipyridine exhibit characteristic bands corresponding to C-H, C-N, and C-C stretching and bending vibrations of the pyridine rings. documentsdelivered.com Upon coordination to a metal ion, several of these vibrational modes are expected to shift. For instance, the ring breathing modes are often sensitive to coordination. Far-infrared and low-frequency Raman spectroscopy can be used to directly observe the metal-ligand vibrations, such as the M-N stretching frequencies, which typically appear in the range of 240–290 cm⁻¹ for first-row transition metal chloride complexes. capes.gov.br
Density Functional Theory (DFT) calculations are frequently employed to aid in the assignment of the experimental vibrational spectra of bipyridyl complexes. nih.govnih.gov By comparing the calculated vibrational frequencies and intensities with the experimental data, a detailed understanding of the vibrational modes can be achieved. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule, providing specific information about the bipyridyl ligand within the complex. rsc.org
Table 2: Selected Vibrational Frequencies (cm⁻¹) for Bipyridyl and its Complexes
| Compound/Complex | Vibrational Mode | Experimental Frequency (cm⁻¹) |
| [Ru(bpy)₃]²⁺ (in KBr pellet) | Ring stretching | 1424, 1447, 1465 nih.gov |
| [Ru(bpy)₃]²⁺ (in KBr pellet) | C-H bending | 1314, 1271, 1161 nih.gov |
| M(bipy)Cl₂ (M = Ni, Cu, Zn) | M-N stretching | ~240-290 capes.gov.br |
| Mn(bipy)X₂ (X = Cl, Br) | Halogen bridging | ~170-200 capes.gov.br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Bipyridyl Compounds
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For bipyridyl compounds and their complexes, UV-Vis spectra provide insights into the electronic structure and the nature of the excited states. wikipedia.org
Free 2,2'-bipyridine exhibits intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic rings. usc.edu Upon coordination to a transition metal, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based d-orbital to a π* orbital of the bipyridyl ligand. wikipedia.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the substituents on the bipyridyl ligand. For instance, extending the π-conjugation of the bipyridyl ligand is a common strategy to red-shift the absorption spectrum. rsc.org
The solvent can also have a significant impact on the electronic spectra of bipyridyl complexes. usc.edu In some cases, the character of the electronic transitions of the free bipyridine is preserved in the metal complexes. usc.edu Time-dependent density functional theory (TD-DFT) calculations are a valuable tool for interpreting the experimental UV-Vis spectra and assigning the observed electronic transitions. rsc.org
Table 3: UV-Vis Absorption Data for Selected Bipyridyl Complexes
| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| [Ru(bpy)₃]²⁺ | Acetonitrile | ~450 | ~14,000 | MLCT |
| Dinuclear Ru(II) complex (meta-bridged) | Acetonitrile | - | 17,000 (at lowest energy MLCTmax) rsc.org | MLCT |
| Dinuclear Ru(II) complex (para-bridged) | Acetonitrile | - | 22,000 (at lowest energy MLCTmax) rsc.org | MLCT |
| [Ir(ppy)₂(tpy)]PF₆ | CH₂Cl₂ | - | - | - |
Luminescence Spectroscopy for Excited State Characterization of Bipyridyl Ligands
Luminescence spectroscopy, including fluorescence and phosphorescence, is a powerful technique for characterizing the excited states of molecules. Many transition metal complexes of bipyridyl ligands are luminescent, and their emission properties have been extensively studied. nih.gov
The luminescence of these complexes typically originates from the lowest-energy excited state, which is often a triplet MLCT (³MLCT) state. nih.gov The emission energy, lifetime, and quantum yield are sensitive to the metal ion, the ligand structure, and the surrounding environment. For example, the luminescence of Ru(II) and Ir(III) bipyridyl complexes has been widely investigated for applications in lighting, sensing, and photocatalysis. nih.govnih.gov
The nature of the bipyridyl ligand plays a crucial role in determining the luminescence properties. rsc.orgrsc.org Substituents on the bipyridyl ring can tune the energy of the ³MLCT state and influence the rates of radiative and non-radiative decay pathways. For instance, introducing bulky groups can increase the luminescence quantum yield by suppressing non-radiative decay processes. rsc.org Time-resolved luminescence spectroscopy provides information about the dynamics of the excited state, including its lifetime and quenching processes. rsc.org
Table 4: Luminescence Properties of Selected Bipyridyl Complexes
| Complex | Solvent | Emission λmax (nm) | Lifetime (τ) | Quantum Yield (Φ) |
| [Ir(ppy)₂(tpy)]PF₆ | Degassed CH₂Cl₂ | 590 | 68 ns | 1.7% nih.gov |
| [Ir(C^N)₂(tpy)]PF₆ (Complex 1) | Degassed CHCl₃ | 572 | 80 ns | 3.72% nih.gov |
| [Ir(C^N)₂(tpy)]PF₆ (Complex 3) | Degassed CHCl₃ | 588 | 1965 ns | 9.57% nih.gov |
| [EuL₂(H₂O)₃] | - | - | - | 2.6% rsc.org |
Mass Spectrometry for Molecular Identification of Bipyridyl Products
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of newly synthesized compounds. nih.gov For bipyridyl derivatives and their complexes, MS provides confirmation of the successful synthesis and can aid in the characterization of reaction products.
Various ionization techniques can be employed, with electrospray ionization (ESI) being particularly well-suited for the analysis of charged metal complexes. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which can be used to deduce its elemental formula.
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov This can be useful for confirming the connectivity of the bipyridyl ligand to the metal center and for identifying the positions of substituents on the bipyridyl core. In the synthesis of bipyridyl-containing materials, MS is a critical tool for quality control and for identifying any impurities or side products. uacj.mx
Electrochemical Analysis for Redox Properties of Bipyridyl Complexes
Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of bipyridyl complexes. nih.govnih.gov These studies provide information about the oxidation and reduction potentials of the metal center and the bipyridyl ligands. wikipedia.org
The CV of a typical tris(bipyridine)metal complex often shows a reversible one-electron oxidation corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple and a series of one-electron reductions corresponding to the stepwise reduction of the bipyridyl ligands. wikipedia.org The potentials of these redox events are influenced by the nature of the metal, the substituents on the bipyridyl ligand, and the solvent system. nih.govresearchgate.net
The electrochemical behavior of bipyridyl complexes is of fundamental importance for their application in areas such as electrocatalysis, dye-sensitized solar cells, and redox-active materials. nih.govacs.org By systematically varying the structure of the bipyridyl ligand, the redox potentials of the resulting complexes can be fine-tuned for specific applications. For example, electron-withdrawing substituents on the bipyridyl rings generally make the complex more difficult to oxidize and easier to reduce.
Table 5: Redox Potentials of Selected Bipyridyl Complexes
| Complex | Solvent | Redox Couple | Potential (V vs. Fc/Fc⁺) |
| Ru(II)-polypyridine complexes | Acetonitrile | Ru(II)/Ru(III) | Varies with ligand nih.gov |
| Os(II)-polypyridine complexes | Acetonitrile | Os(II)/Os(III) | Varies with ligand nih.gov |
| [Ir(ppy)₂(S-Sbpy)]⁺ | Acetonitrile (at 253 K) | Two-electron reduction | E₁ = -1.12, E₂ = -1.11 acs.org |
Coordination Chemistry of 6 Bromo 5 Fluoro 2,3 Bipyridyl As a Ligand
Ligand Design Principles and Bipyridyl Coordination Motifs
The design of bipyridine ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the properties of the resulting metal complexes. Bipyridine and its derivatives are classified as diimine ligands and typically act as bidentate ligands, coordinating to a metal center through their two nitrogen atoms. wikipedia.org The coplanar arrangement of the two pyridine (B92270) rings in bipyridine facilitates electron delocalization, which in turn gives rise to unique optical and redox properties in their metal complexes. wikipedia.orgwikiwand.com
The introduction of substituents onto the bipyridyl framework, as seen in 6-Bromo-5'-fluoro-[2,3']bipyridyl, is a key strategy in ligand design. These substituents can influence the electronic properties of the ligand, such as its electron-donating or -withdrawing nature, which in turn affects the metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The spectrochemical series, which orders ligands based on the strength of their interaction with metal ions, provides a framework for understanding how different ligands affect the d orbital energy splitting. libretexts.org
The steric bulk of substituents also plays a crucial role in determining the coordination geometry and stability of the resulting complexes. In the case of 6-substituted 2,2'-bipyridines, the nature of the substituent can dictate the stereoselectivity of complex formation. researchgate.net
Common coordination motifs for bipyridyl ligands include the formation of tris-bipyridyl complexes, such as [M(bipy)₃]ⁿ⁺, which have octahedral structures and are often electroactive. wikipedia.orgwikiwand.com Another prevalent motif is the square planar geometry found in complexes like [M(bipy)₂X₂]. mdpi.com The packing of these complexes in the solid state is often governed by intermolecular interactions, including π-stacking of the bipyridine ligands and hydrogen bonding. mdpi.com
Formation of Metal Complexes with this compound
The versatile nature of this compound allows it to form stable complexes with a variety of transition metals. The following sections detail the formation and properties of some of these complexes.
Transition Metal Complexes
Ruthenium(II) polypyridyl complexes, particularly those of the [Ru(bpy)₃]²⁺ type, are renowned for their photostability, long-lived excited states, and broad absorption of visible light. researchgate.netwikipedia.org These properties make them excellent photosensitizers for applications such as solar energy conversion and water splitting. researchgate.netwikipedia.org The photophysical properties of these complexes, including their absorption and luminescence spectra, can be readily tuned by modifying the bipyridyl ligands. researchgate.netacs.org
The introduction of functional groups onto the bipyridyl ligands can significantly alter the properties of the resulting ruthenium complexes. For instance, the incorporation of cyano groups can lead to unusually high radiative quantum yields and long excited-state lifetimes. nih.gov Similarly, the use of asymmetric bipyridine analogues can influence the reactivity of the complexes due to synergistic effects of the supporting ligand and coordination geometry. nih.gov
The synthesis of both homoleptic and heteroleptic ruthenium(II) complexes containing substituted bipyridine and phenanthroline ligands is well-established, often involving purification by column chromatography. uark.edunih.gov The resulting complexes are typically characterized by a variety of spectroscopic and electrochemical techniques to elucidate their properties. uark.edu
Table 1: Photophysical Properties of Selected Ruthenium-Bipyridyl Complexes
| Complex | Absorption Max (nm) | Emission Max (nm) | Lifetime (µs) | Quantum Yield (%) | Reference |
| [Ru(bpy)₃]²⁺ | 452 | - | - | - | wikipedia.org |
| [Ru(bpy)₂(CN-Me-bpy)]²⁺ | - | - | 1.6 | 13 | nih.gov |
| [Ru(bpy)(CN-Me-bpy)₂]²⁺ | - | - | 2.6 | 27 | nih.gov |
| [Ru(CN-Me-bpy)₃]²⁺ | - | - | 3.5 | 40 | nih.gov |
| [Ru(S-Sbpy)(bpy)₂]²⁺ | - | - | 0.109 | - | acs.org |
Note: This table presents a selection of data for illustrative purposes. For detailed information, please refer to the cited literature.
Platinum(II) complexes containing bipyridine and terpyridine ligands have been extensively studied for their potential applications, including as chemotherapeutic agents. nih.govnih.gov The synthesis of these complexes can be achieved through various methods, including microwave-assisted reactions. nih.gov The resulting complexes often exhibit square planar coordination geometry. nih.gov
The introduction of substituents on the bipyridyl ligand can systematically tune the photophysical properties of platinum(II) complexes. nih.gov For example, the presence of electron-donating or -withdrawing groups on a fluorenyl-substituted bipyridine ligand affects the nature of the emitting excited state, which can range from predominantly intraligand charge transfer (ILCT) to metal-to-ligand charge transfer (MLCT) in character. nih.gov These complexes often exhibit strong triplet excited-state absorption, making them promising as reverse saturable absorbers. nih.gov
Dinuclear platinum(II) complexes linked by bridging ligands have also been synthesized and show enhanced DNA binding affinity compared to their mononuclear counterparts. nih.govrsc.org
Table 2: Selected Platinum-Bipyridyl Complexes and Their Properties
| Complex | Ligand | Key Feature | Application/Property | Reference |
| Pt-bpy | 2,2'-bipyridine (B1663995) | Dichloridoplatinum(II) complex | Represses amyloid aggregation | nih.gov |
| PtCl(4'-R-terpy) | 4'-pyridyl-functionalized terpyridine | Square planar coordination | Cytotoxic activity against cancer cell lines | nih.gov |
| Pt(II) complexes with 6-fluorenyl-bipyridine | 6-[9,9-di(2-ethylhexyl)-7-R-9H-fluoren-2-yl]-2,2'-bipyridine | Tunable photophysics | Reverse saturable absorption | nih.gov |
| Dinuclear Pt(II) complexes | 6-phenyl-2,2'-bipyridine | Bis-intercalative | Enhanced DNA affinity | nih.gov |
Nickel-bipyridine complexes have emerged as versatile catalysts in a range of chemical transformations, particularly in photoredox catalysis and cross-coupling reactions. acs.orgacs.org The merger of photoredox catalysis with nickel-bipyridine complexes has proven to be a powerful strategy for driving various organic reactions. acs.org These complexes can play multiple roles in catalytic cycles, including activating substrates and facilitating single-electron transfer processes. acs.org
The catalytic activity of nickel(II)-bipyridine complexes has been demonstrated in modeling enzymatic reactions, such as those of phosphatase and catechol dioxygenase. researchgate.net Furthermore, nickel-bipyridine complexes have been utilized as molecular catalysts for the photocatalytic reduction of CO₂. researchgate.net When modified onto graphene oxide, these complexes exhibit remarkable photocatalytic activity under sunlight. mdpi.com
In the realm of synthetic organic chemistry, nickel-catalyzed cross-coupling reactions provide efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. scholaris.cawisc.eduacs.org These reactions often tolerate a wide range of functional groups. nih.gov For instance, nickel-catalyzed defluorinative arylation of 2-fluorobenzofurans with arylboronic acids proceeds efficiently at room temperature. beilstein-journals.org
Table 3: Applications of Nickel-Bipyridyl Complexes
| Application | Reaction Type | Key Finding | Reference |
| Photoredox Catalysis | C(sp²)-C(sp³) Cross-Coupling | Nickel catalyst plays multiple roles in activating reactants. | acs.org |
| Enzyme Mimicry | Phosphatase and Catechol Dioxygenase Activity | Mononuclear nickel(II) complex exhibits catalytic activity. | researchgate.net |
| Photocatalysis | CO₂ Reduction | Ni(bpy)₃Cl₂ acts as an active material for CO₂ reduction. | researchgate.net |
| Cross-Coupling | Defluorinative Arylation | Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids. | beilstein-journals.org |
| Cross-Electrophile Coupling | Aryl and Alkyl Bromides | Nickel/spiro-bidentate-pyox catalyst for C(sp²)-C(sp³) bond formation. | nih.gov |
Rhenium(I) tricarbonyl complexes containing diimine ligands like bipyridine are known for their unique luminescence properties, stability, and the tunability of their photophysical characteristics. nih.govacs.org These complexes are often synthesized from rhenium carbonyl precursors and the appropriate bipyridyl ligand. hud.ac.uk
The excited-state properties of these complexes can be modulated by the choice of ligands. figshare.com For example, functionalizing rhenium(I) polypyridine complexes with a diaminoaromatic moiety can lead to phosphorescent sensors for nitric oxide. rsc.org Rhenium(I) complexes have also been investigated for their potential in photocatalytic CO₂ reduction, with some complexes containing dipyrromethene-BF₂ chromophores showing very high efficiency. nih.gov
The reactivity of rhenium(I) tricarbonyl complexes can also be harnessed for applications in photodynamic therapy, where the generation of reactive oxygen species upon irradiation can lead to antibacterial activity. nih.gov
Table 4: Characteristics of Rhenium-Bipyridyl Complexes
| Complex Type | Key Feature | Potential Application | Reference |
| fac-Re(CO)₃Cl with 3,3'-diamino-2,2'-bipyridine | Forms cyclic aminal products with steroids | - | hud.ac.uk |
| Rhenium(I) dicarbonyl complexes | Emissive in fluid solution | Luminescent materials | figshare.com |
| Rhenium(I) tricarbonyl diimines | Photoisomerization upon irradiation | Antibacterial photodynamic therapy | nih.gov |
| Rhenium bipyridyl with dipyrromethene-BF₂ | High photocatalytic CO₂ reduction efficiency | Solar-to-fuel conversion | nih.gov |
| Rhenium(I) polypyridine with diaminoaromatic moiety | Phosphorescent sensing of nitric oxide | Chemical sensors | rsc.org |
Rare Earth Metal Complexes (Lanthanides) Incorporating Bipyridyl Ligands
The coordination chemistry of lanthanides with N-heterocyclic ligands like bipyridyls is of great interest due to the unique photophysical properties of the resulting complexes, which often exhibit characteristic luminescence. The bipyridyl ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.
In the case of this compound, the electronic modifications due to the halogen substituents could influence the energy levels of the ligand's molecular orbitals. This, in turn, could affect the efficiency of the energy transfer process to the lanthanide ion. Studies on lanthanide complexes with other bipyridyl-based ligands, such as bis-1,2,3-triazole-bipyridines, have been conducted to understand their role in actinide/lanthanide separation. nih.gov
Influence of Halogen Substituents on Coordination Properties
Electronic Effects of Bromine and Fluorine on Ligand Field Strength
The electronic effects of halogen substituents on a bipyridyl ligand are primarily inductive, withdrawing electron density from the aromatic rings. Both bromine and fluorine are more electronegative than carbon and will therefore decrease the basicity of the nitrogen lone pairs. This reduction in electron-donating ability generally leads to the ligand being a weaker field ligand in the spectrochemical series. libretexts.org
A weaker ligand field results in a smaller splitting of the d-orbitals (Δo in an octahedral field). This can have significant consequences for the properties of the metal complex, including its color, magnetic properties, and reactivity. For instance, a smaller Δo can favor high-spin electronic configurations in transition metal complexes.
The fluorine atom at the 5'-position and the bromine atom at the 6-position of the [2,3']bipyridyl system will both contribute to this electron-withdrawing effect. The effect of fluorine is generally considered to be more strongly inductive than that of bromine. The position of the substituent also matters; a substituent at the 6-position (ortho to a nitrogen) can have a more pronounced electronic influence on the adjacent coordinating nitrogen than a substituent on the other pyridine ring. The cumulative effect of both halogens in this compound is expected to make it a significantly weaker sigma-donor than unsubstituted 2,3'-bipyridyl. Studies on fluorinated nucleosides have also highlighted the electronic influence of fluorine substituents. nih.gov
Steric Hindrance from Halogen Atoms in Coordination Geometries
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede chemical reactions or influence the preferred coordination geometry. youtube.com In the case of this compound, the bromine atom at the 6-position is of particular importance due to its proximity to one of the nitrogen donor atoms. The van der Waals radius of bromine is significantly larger than that of hydrogen, leading to potential steric clashes with other ligands or with the metal ion itself upon coordination.
Furthermore, the steric hindrance from the 6-bromo group can limit the number of ligands that can coordinate to the metal center, potentially favoring lower coordination numbers. It can also create a specific "pocket" around the metal ion, which could be exploited for selective catalysis or molecular recognition. Studies on Ni complexes with 6,6'-disubstituted bipyridine ligands have shown that bulky substituents can significantly impact the properties and catalytic performance of the complexes. nih.gov Similarly, research on triphenylene-based discotic liquid crystals has demonstrated how steric hindrance from bulky groups can influence molecular self-assembly. rsc.org The impact of halogen substituents on the crystal structures of pyridine amides also underscores the structure-directing role of halogens, which increases in the order of Cl < Br < I. mdpi.com
Theoretical and Computational Investigations of 6 Bromo 5 Fluoro 2,3 Bipyridyl Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net
For 6-Bromo-5'-fluoro-[2,3']bipyridyl, the HOMO is expected to be distributed primarily across the π-system of the bipyridyl rings, while the LUMO will also be a π* orbital. The presence of the electronegative bromine and fluorine atoms is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted bipyridine. This alteration affects the molecule's electronic transitions and susceptibility to nucleophilic or electrophilic attack. Computational studies on substituted 2,2'-bipyridines have shown that substituents significantly alter the electronic properties through inductive and resonance effects. researchgate.net
| System | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected Energy Gap (ΔE) |
|---|---|---|---|---|
| Unsubstituted [2,3']-Bipyridyl | Reference | Higher (less stable) | Higher (less stable) | Large |
| This compound | Electron-withdrawing (Br, F) | Lower (more stable) | Lower (more stable) | Slightly reduced |
| Bipyridyl with Electron-Donating Group | e.g., -NH2 | Higher (less stable) | Higher (less stable) | Reduced |
This table presents generalized expectations based on established principles of substituent effects on aromatic systems. Actual values require specific DFT calculations for this compound.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researchgate.net This provides a detailed, step-by-step understanding of reaction pathways. For a molecule like this compound, DFT could be used to study mechanisms of reactions such as palladium-catalyzed cross-coupling at the bromine-substituted position or nucleophilic aromatic substitution.
For instance, mechanistic studies on the phosphination of pyridine (B92270) using DFT have revealed how the reaction pathway and rate-determining step can vary depending on the specific reactants and additives. researchgate.net A similar approach applied to this compound would involve calculating the Gibbs free energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway. researchgate.net
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties. nih.gov These predictions are valuable for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The computed frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, yielding excellent agreement with experimental FT-IR spectra. nih.gov This allows for the confident assignment of characteristic vibrational modes, such as C-Br, C-F, and pyridine ring stretching.
UV-Vis Spectroscopy: TD-DFT is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.govrsc.org For this compound, TD-DFT can predict the π→π* and n→π* transitions responsible for its absorption bands, providing insight into its photophysical properties. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Relevant Molecular Feature | Typical Computational Method |
|---|---|---|---|
| Infrared (IR) | Vibrational Frequencies (cm-1) | Bond stretching (C-Br, C-F, C=N), ring deformations | DFT (e.g., B3LYP/6-311++G(d,p)) |
| UV-Visible (UV-Vis) | Excitation Wavelength (λmax) | Electronic transitions (π→π, n→π) | TD-DFT |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | 1H, 13C, 19F nuclear environments | GIAO-DFT |
This table outlines the application of computational methods to predict spectroscopic properties relevant to this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Bipyridyls
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. exlibrisgroup.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, solvent interactions, and binding dynamics. nih.govnih.gov For a compound like this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C2-C3' bond connecting the two pyridine rings. Furthermore, simulations in an aqueous environment can reveal how water molecules solvate the polar nitrogen atoms and the halogen substituents, which is crucial for understanding its solubility and behavior in biological systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Halogenated Bipyridyl Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. iupac.orgyoutube.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, untested compounds. nih.govnih.gov
For a class of compounds like halogenated bipyridyl derivatives, a QSAR study could be developed to understand how variations in the type and position of halogen substituents affect a specific biological endpoint, such as enzyme inhibition or cytotoxicity. frontiersin.org Descriptors for this compound, such as its dipole moment, molecular volume, and HOMO/LUMO energies, would be calculated and used as independent variables in a regression analysis against experimental activity data for a series of related molecules. nih.gov A successful QSAR model can guide the design of new analogues with potentially improved activity. frontiersin.org
Halogen Bonding Interactions in this compound Analogues
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile like an oxygen or nitrogen atom. nih.govacs.org This interaction arises from an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole along the axis of the C-X bond. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. acs.org
In this compound, the bromine atom is a potent halogen bond donor. Computational studies on bromobenzene (B47551) and other halogenated systems show that these interactions can be significant, with bond energies on the order of several kcal/mol. nih.gov The fluorine atom, while generally a poor halogen bond donor, can participate in other important non-covalent interactions, such as C−H···F hydrogen bonds. acs.org DFT calculations can be used to model and quantify the strength of potential halogen bonds between the bromine atom of the bipyridyl and Lewis bases present in a protein active site or another molecule. nih.govnih.gov These interactions can play a crucial role in molecular recognition and the binding affinity of the compound to biological targets. nih.gov
| Halogen Bond Donor (Lewis Acid) | Halogen Bond Acceptor (Lewis Base) | Typical Interaction Energy (kcal/mol) | Relevance to Target Molecule |
|---|---|---|---|
| C-Br | C=O (Amide backbone) | -3 to -5 | Potential interaction for this compound in a protein binding pocket. nih.gov |
| C-Br | Nitrogen (e.g., in Histidine) | -2 to -4 | Another key interaction in biological systems. |
| C-I | Pyridine Nitrogen | -5 to -7 | Illustrates a stronger halogen bond for comparison. nih.gov |
| C-F | Various | Very weak / Unfavorable | Fluorine is a poor halogen bond donor but a good H-bond acceptor. acs.org |
Catalytic Applications of 6 Bromo 5 Fluoro 2,3 Bipyridyl Complexes
Role of 6-Bromo-5'-fluoro-[2,3']bipyridyl as a Ligand in Metal-Catalyzed Reactions
Bipyridine derivatives are a cornerstone of coordination chemistry, widely employed as N,N-bidentate ligands that form stable chelate rings with a vast array of transition metals. researchgate.net The resulting metal complexes are central to homogeneous catalysis. The electronic and steric properties of the bipyridyl ligand can be finely tuned by introducing substituents, which in turn modulates the reactivity and selectivity of the metal center. mdpi.com
In the case of this compound, the two nitrogen atoms provide the primary coordination sites. The electronic character of this ligand is significantly influenced by its halogen substituents. Both the fluorine at the 5'-position and the bromine at the 6-position are electron-withdrawing groups. This electronic pull is expected to decrease the electron density on the metal center to which it is coordinated. Such modulation can have profound effects on the catalytic cycle of a reaction, for instance, by promoting reductive elimination or influencing the redox potential of the catalyst. acs.orgfrontiersin.org
The steric profile of the ligand is also a critical factor. The bromine atom at the 6-position, adjacent to one of the coordinating nitrogen atoms, is likely to impose significant steric hindrance around the metal center. This steric bulk can influence substrate binding, the stability of intermediates, and the stereoselectivity of the reaction. researchgate.netnih.gov The interplay of these electronic and steric effects makes this compound an intriguing ligand for investigation in various catalytic transformations.
Specific Catalytic Transformations Involving Bipyridyl Ligands
Based on the extensive use of substituted bipyridyl ligands in catalysis, complexes of this compound are anticipated to be active in several key transformations.
Cross-Coupling Reactions (e.g., C-C bond formation)
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. nih.gov Bipyridyl ligands are frequently used in these reactions, where they stabilize the palladium catalyst and influence its activity. The success of challenging cross-coupling reactions that may fail with conventional bipyridyl ligands can often be achieved with new classes of ligands. nih.gov
| Catalyst/Ligand System | Reactants | Product | Yield (%) | Reference |
| Pd(dppf)Cl2 | 5-bromo-1,2,3-triazine, 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81 | researchgate.net |
| PdCl2(dppf)·CH2Cl2 | 2-bromo-3-methyl-2-cyclopenten-1-one, potassium alkyltrifluoroborate | 2-alkyl-3-methyl-2-cyclopenten-1-one | 49-95 | rsc.org |
| NiCl2(dmbpy) | Aryl Bromide, Alkyl Bromide | Aryl-Alkyl coupled product | >70 | nih.gov |
This table presents data for representative cross-coupling reactions using various catalysts and ligands to illustrate the scope of such transformations.
C-H Activation and Functionalization
C-H activation is a powerful strategy for the direct functionalization of otherwise inert carbon-hydrogen bonds, and palladium complexes with bipyridine-type ligands are known to catalyze such reactions. The ligand plays a crucial role in the C-H cleavage step, which is often the rate-determining step. In some systems, a ligand can act as an internal base to facilitate this process.
The electronic properties of this compound could be advantageous for C-H activation. The electron-deficient nature of the coordinated metal center may enhance its acidity, thereby promoting the C-H cleavage. The steric hindrance from the 6-bromo substituent could influence the regioselectivity of the C-H activation by directing the catalyst to less sterically hindered C-H bonds. Research on related systems has shown that modifications to pyridone ligands can significantly improve reactivity in the C-H functionalization of biaryls.
Ethylene (B1197577) Hydrophenylation
The hydrophenylation of ethylene to produce ethylbenzene (B125841) is an important industrial process. nsf.gov Platinum(II) complexes bearing substituted bipyridyl ligands have been shown to catalyze this reaction. nsf.gov The catalytic cycle is thought to involve ethylene coordination, insertion into the platinum-phenyl bond, and subsequent C-H activation of benzene. nsf.gov
A platinum complex of this compound would be expected to participate in this catalytic cycle. The electron-withdrawing substituents could potentially increase the rate of the C-H activation step. However, the steric bulk of the 6-bromo group might disfavor the initial coordination of ethylene or the phenyl group. Studies on related ruthenium catalysts have indicated that sterically bulky bromine substituents on the ligand can hinder catalytic activity for ethylene hydrophenylation. acs.org
| Catalyst | Substrates | Product | Turnover Number (TON) | Reference |
| [(t-bpy)Pt(Ph)(L)]+ | Ethylene, Benzene | Ethylbenzene | ~150 | nsf.gov |
| (Ttz)Ru(NCMe)(P(OCH2)3CEt)Ph | Ethylene, Benzene | Ethylbenzene | ~150 | acs.org |
This table provides examples of catalysts used in ethylene hydrophenylation.
CO2 Reduction
The electrochemical reduction of carbon dioxide (CO2) to value-added products like carbon monoxide (CO) or formic acid is a key area of research for sustainable energy. Rhenium and manganese complexes with bipyridyl ligands are among the most studied molecular catalysts for this process. acs.org The catalytic activity is highly dependent on the electronic properties of the bipyridyl ligand. nsf.gov
| Catalyst | Product | Faradaic Efficiency (FE) for CO | Reference |
| Re(bpy)(CO)3Cl | CO | High | acs.org |
| Mn(bpy-R)(CO)3Br | CO | Varies with R | frontiersin.org |
This table shows representative catalysts for CO2 reduction and the typical product.
Enantioselective Catalysis
The synthesis of single-enantiomer products is of paramount importance, particularly in the pharmaceutical industry. Chiral bipyridine ligands are widely used in asymmetric catalysis to induce enantioselectivity. researchgate.net While this compound is not inherently chiral, it could be used as a precursor for the synthesis of new chiral bipyridyl ligands.
The introduction of chirality could be achieved by various synthetic strategies, and the electronic and steric properties of the bromo and fluoro substituents would be an integral part of the chiral ligand's design. The steric bulk of the 6-bromo group, for instance, could be a key element in creating a specific chiral pocket around the metal center, thereby controlling the approach of the substrate and leading to high enantioselectivity. The electronic effects of the substituents would also play a role in modulating the catalyst's activity. mdpi.com
Mechanistic Insights into this compound Mediated Catalysis
The catalytic cycle of cross-coupling reactions mediated by nickel-bipyridyl complexes is a well-orchestrated sequence of elementary steps, including oxidative addition, transmetalation, and reductive elimination. The specific nature of the bipyridyl ligand, in this case, this compound, is expected to exert a significant influence on the kinetics and thermodynamics of these steps.
Oxidative addition is a critical step in many catalytic cycles, often serving as the rate-determining step. In nickel catalysis, the oxidative addition of aryl halides to a low-valent nickel center, typically Ni(0) or Ni(I), initiates the cross-coupling process. The electronic properties of the bipyridyl ligand play a pivotal role in modulating the reactivity of the nickel center.
The presence of a bromine atom at the 6-position and a fluorine atom at the 5'-position of the [2,3']bipyridyl core in this compound introduces distinct electronic effects. Both halogens are electron-withdrawing groups, which are expected to decrease the electron density on the nickel center. This electronic modification can have a profound impact on the oxidative addition step. While electron-rich ligands generally promote oxidative addition by increasing the nucleophilicity of the nickel center, the scenario with electron-deficient ligands is more nuanced.
Recent studies on related bipyridine-ligated nickel(I) complexes have shown that the oxidative addition of aryl halides can proceed through a Ni(I) to Ni(III) pathway. ucla.edunih.govresearchgate.netacs.orgosti.gov The feasibility of this process is highly dependent on the ligand's electronic properties. For instance, the use of a bipyridine ligand with electron-withdrawing ester groups has been shown to facilitate the formation of a stable Ni(I) complex that readily reacts with aryl bromides. ucla.edunih.govresearchgate.netacs.orgosti.gov The electron-withdrawing nature of the 6-bromo and 5'-fluoro substituents on the [2,3']bipyridyl ligand would likely stabilize the Ni(I) state, potentially favoring a Ni(I)/Ni(III) catalytic cycle.
Table 1: Postulated Effects of Substituents on Oxidative Addition in Ni-(this compound) Catalysis
| Substituent | Position | Electronic Effect | Postulated Impact on Oxidative Addition |
| Bromo | 6 | Electron-withdrawing | May stabilize the Ni(I) state, potentially favoring a Ni(I)/Ni(III) pathway. Could influence the rate and mechanism of oxidative addition. |
| Fluoro | 5' | Electron-withdrawing | Further decreases electron density on the Ni center, potentially modulating its reactivity and the stability of intermediates. |
The strength of the nickel-ligand bond is directly related to the electronic and steric properties of the ligand. The electron-withdrawing bromo and fluoro substituents on the [2,3']bipyridyl core are expected to weaken the sigma-donating ability of the nitrogen atoms to the nickel center. This could potentially lead to a more labile ligand compared to unsubstituted bipyridine, which might facilitate faster substrate coordination. However, the kinetics of ligand exchange are often complex and can be influenced by the solvent and the nature of the other species in the coordination sphere.
While specific kinetic data for this compound complexes is not available, studies on related bipyridine systems highlight the importance of a dynamic equilibrium between coordinated and uncoordinated ligand states. This equilibrium can be crucial for maintaining a high concentration of the active catalytic species.
Catalyst deactivation is a significant challenge in homogeneous catalysis, leading to a decrease in efficiency and product yield over time. For nickel-bipyridine complexes, several deactivation pathways have been identified, including the formation of off-cycle Ni(I) species, ligand degradation, and the formation of inactive nickel aggregates (nickel black). mpg.de
The specific substituents on the this compound ligand could influence these deactivation pathways. The electron-withdrawing nature of the bromo and fluoro groups might affect the stability of the various nickel oxidation states in the catalytic cycle. For instance, while stabilization of the Ni(I) state can be beneficial for the oxidative addition step, it could also lead to the formation of dormant Ni(I) complexes that are slow to re-enter the catalytic cycle.
The formation of nickel black is often associated with the aggregation of low-valent nickel species, which can be promoted by slow oxidative addition or other factors that lead to an accumulation of Ni(0). mpg.de The electronic properties of the this compound ligand will influence the relative rates of the elementary steps in the catalytic cycle, which in turn can affect the concentration of species prone to aggregation.
Table 2: Potential Catalyst Deactivation Pathways and Mitigation Strategies
| Deactivation Pathway | Description | Potential Influence of this compound | Mitigation Strategies |
| Formation of Off-Cycle Ni(I) Species | Ni(I) intermediates can sometimes be slow to react, leading to their accumulation and a decrease in the concentration of the active catalyst. | The electron-withdrawing substituents may stabilize Ni(I), potentially increasing the propensity for this pathway. | Use of additives to promote the re-entry of Ni(I) into the catalytic cycle; optimization of reaction conditions (temperature, concentration). mpg.de |
| Ligand Degradation | The bipyridyl ligand itself can undergo degradation under harsh reaction conditions. | The C-Br and C-F bonds are generally robust, but their presence could potentially open up unforeseen degradation pathways. | Use of milder reaction conditions; design of more robust ligand backbones. |
| Formation of Nickel Black | Aggregation of low-valent nickel species to form inactive nanoparticles. | The electronic properties of the ligand can influence the rate of oxidative addition, a key factor in preventing the buildup of Ni(0) species. mpg.de | Maintaining a high rate of oxidative addition; use of stabilizing additives. |
| Poisoning | Impurities in the reaction mixture can bind to the catalyst and inhibit its activity. | Not specific to the ligand, but a general concern in catalysis. | Purification of reagents and solvents. mdpi.com |
General strategies to mitigate catalyst deactivation include the careful control of reaction conditions, the use of additives to stabilize the active catalytic species, and the rational design of more robust ligands. chemcatbio.org
Ligand Design Strategies for Enhanced Catalytic Performance and Selectivity
The modular nature of bipyridine ligands allows for the systematic modification of their structure to optimize catalytic performance. The design of new ligands based on the this compound scaffold could focus on several key areas to enhance activity and selectivity. numberanalytics.comnumberanalytics.com
One strategy involves tuning the electronic properties of the ligand. While the existing bromo and fluoro substituents are electron-withdrawing, the introduction of electron-donating groups at other positions on the bipyridyl rings could be used to fine-tune the electron density at the nickel center. This would allow for a more precise modulation of the catalyst's reactivity to suit a specific transformation. nih.gov
Steric effects also play a crucial role in catalysis. The introduction of bulky substituents near the nickel coordination site can influence the selectivity of the reaction by controlling the approach of the substrates. For the this compound ligand, the bromine atom at the 6-position already introduces some steric bulk. Further modifications, such as the introduction of larger groups at this or other positions, could be explored to enhance stereoselectivity in asymmetric catalysis or to control regioselectivity in cross-coupling reactions. nih.gov
Another promising approach is the development of ligands that can engage in cooperative catalysis, for example, by incorporating additional functional groups that can interact with the substrate or a co-catalyst. numberanalytics.com Furthermore, designing ligands that promote the stability of the catalytic complex and prevent deactivation pathways is a continuous goal in the field. This can involve creating more rigid ligand backbones or introducing features that inhibit aggregation. rsc.orgacs.org
Computational studies can be a powerful tool in the rational design of new ligands. rsc.orgnih.govrsc.org By modeling the electronic structure and reactivity of different substituted bipyridine complexes, it is possible to predict their catalytic performance and guide the synthetic efforts towards the most promising candidates.
Synthesis and Exploration of Derivatives of 6 Bromo 5 Fluoro 2,3 Bipyridyl
Structural Modifications and Functionalization Strategies
The presence of both a bromine and a fluorine atom on the 6-Bromo-5'-fluoro-[2,3']bipyridyl scaffold offers a rich platform for a wide range of structural modifications and functionalization strategies. These modifications are crucial for fine-tuning the properties of the resulting ligands and their coordination complexes.
Substitution at Pyridine (B92270) Rings to Modulate Electronic and Steric Properties
The electronic and steric properties of the bipyridyl ligand can be systematically modulated by introducing various substituents at different positions on the two pyridine rings. The bromine atom at the 6-position serves as a versatile handle for introducing new functional groups through cross-coupling reactions.
For instance, the bromine can be replaced with a variety of alkyl, aryl, or heteroaryl groups via Suzuki-Miyaura or Stille coupling reactions. The introduction of electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density on the pyridine ring, enhancing the σ-donating ability of the nitrogen atom. Conversely, the introduction of electron-withdrawing groups (e.g., cyano, nitro) would decrease the electron density, affecting the ligand's back-bonding capabilities.
The steric bulk of the substituents can also be tailored to control the coordination environment around a metal center. Bulky groups can enforce specific coordination geometries and influence the stability and reactivity of the resulting metal complexes.
Alteration of Halogen Substituents for Tunable Reactivity
The halogen substituents themselves offer opportunities for further functionalization. The carbon-bromine bond is generally more reactive in cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization at the 6-position while leaving the 5'-fluoro substituent intact. rsc.org
The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the electronic properties of the pyridine ring through its strong inductive electron-withdrawing effect. It can also participate in specific interactions, such as hydrogen bonding, which can be important in catalytic processes. Under certain conditions, the fluorine atom could also be a site for nucleophilic aromatic substitution, providing another avenue for derivatization.
Impact of Derivatization on Coordination Properties and Catalytic Activity
The structural and electronic modifications of the this compound ligand have a profound impact on its coordination properties and the catalytic activity of its metal complexes.
The electronic nature of the substituents on the pyridine rings directly influences the electron density at the nitrogen donor atoms. This, in turn, affects the strength of the metal-ligand bond and the redox properties of the metal center. For example, electron-donating groups can stabilize higher oxidation states of the metal, while electron-withdrawing groups can favor lower oxidation states. These changes in electronic properties are critical for tuning the reactivity of the metal complex in catalytic cycles.
The steric environment created by the substituents around the metal center is another crucial factor. Bulky substituents can create a specific chiral pocket around the metal, which is essential for enantioselective catalysis. They can also influence the substrate accessibility to the catalytic site and the stability of reaction intermediates.
The unique 2,3'-linkage of the bipyridyl core, combined with the electronic and steric effects of the derivatives, can lead to novel catalytic activities. These ligands can be explored in a variety of catalytic transformations, including but not limited to, cross-coupling reactions, hydrogenations, and oxidations.
Strategies for Stereoselective Synthesis of Chiral Bipyridyl Derivatives
The development of chiral bipyridyl ligands is of paramount importance for asymmetric catalysis. For 2,3'-bipyridyls, chirality can be introduced in several ways, leading to atropisomers or compounds with chiral centers in their substituents.
One strategy for creating chiral derivatives is through the introduction of a chiral substituent on one or both of the pyridine rings. This can be achieved by coupling the bipyridyl core with a chiral building block.
Another approach is the synthesis of atropisomeric bipyridyls, where restricted rotation around the C2-C3' bond leads to stable enantiomers. The introduction of bulky substituents at the positions flanking the inter-ring bond can increase the rotational barrier, allowing for the separation of the atropisomers. Stereoselective synthesis of such atropisomers can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts for the coupling reaction, or through kinetic resolution of a racemic mixture. whiterose.ac.uknih.gov
For instance, a chiral auxiliary attached to one of the pyridine rings could direct the stereochemical outcome of the cross-coupling reaction to form one atropisomer preferentially. Alternatively, a chiral phosphine (B1218219) ligand on the palladium catalyst in a Suzuki or Negishi coupling could induce enantioselectivity in the formation of the biaryl bond. nih.gov
The stereoselective synthesis of chiral derivatives of this compound would open up new avenues for the development of highly efficient and selective asymmetric catalysts for a wide range of chemical transformations.
Emerging Research Directions and Future Outlook for Halogenated Bipyridyls
Integration into Supramolecular Architectures and Functional Materials
Bipyridine ligands are fundamental building blocks in supramolecular chemistry, renowned for their ability to form stable complexes with a vast array of metal ions. chemicalbook.com The nitrogen atoms of the two pyridine (B92270) rings act as a chelating unit, directing the assembly of intricate, multi-component structures. The resulting metal complexes can self-assemble through non-covalent interactions, such as π-π stacking and hydrogen bonding, to form highly ordered supramolecular architectures like sheets, chains, and dendritic structures. nih.govacs.orgnih.gov
The presence of halogen atoms, as in 6-Bromo-5'-fluoro-[2,3']bipyridyl, can significantly influence these intermolecular interactions. The bromine atom can participate in halogen bonding, a directional interaction that can be exploited for the rational design of crystal structures. The electron-withdrawing nature of both fluorine and bromine alters the electron density of the aromatic rings, which in turn modulates the π-π stacking interactions between adjacent ligands in a metal complex. nih.gov
For instance, studies on brominated aryl-pyridyl methanone (B1245722) ruthenium(II) bipyridyl complexes have shown that the bromine substituent alters the solid-state packing, leading to the formation of sheet-like structures through enhanced π-π stacking. nih.gov Similarly, germanium (IV) complexes with 2,2'-bipyridine (B1663995) have been shown to form layered donor-acceptor structures with high thermal stability, indicating their potential in functional materials. nih.gov While specific research on this compound in this context is nascent, its structural features suggest a strong potential for creating novel functional materials with tailored solid-state properties for applications in electronics and materials science.
Table 1: Influence of Halogenation on Supramolecular Assembly
| Compound Type | Key Intermolecular Interaction | Resulting Supramolecular Structure | Potential Application | Reference |
|---|---|---|---|---|
| Bromo-aryl bipyridyl Ru(II) Complex | π-π stacking involving the brominated aryl group | Sheet-like structures | Crystal engineering | nih.gov |
| Germanium(IV) bipyridine Complex | π-stacking and C-H···O interactions | Alternating donor-acceptor layers | Functional materials with high thermal stability | nih.gov |
| Pentafluorosulfanyl (SF5) Aryl Compounds | F···F and halogen bonding | Supramolecular dimers and chains | Liquid crystals, Materials Science |
Applications in Photophysics and Sensing Technologies
The photophysical properties of bipyridine metal complexes are central to their application in areas such as light-emitting diodes (OLEDs), photocatalysis, and chemical sensing. These properties are highly tunable through substitution on the bipyridyl ligand. Halogenation plays a crucial role in this tuning process.
Fluorine substitution, in particular, is known to have a significant impact. Studies on α-(N-biphenyl)-substituted 2,2'-bipyridines have demonstrated that these compounds can exhibit intense blue-to-green fluorescence with quantum yields reaching up to 49.1%. nih.gov Research on difluorinated 2,3'-bipyridine (B14897) derivatives has shown they can be strongly fluorescent and possess high triplet energies (around 2.64-2.65 eV), making them promising candidates as host materials for phosphorescent OLEDs. nih.gov The introduction of a fluorine atom in this compound is therefore expected to impart desirable luminescent properties.
The bromine atom introduces a "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. This generally leads to a decrease in fluorescence intensity but an increase in phosphorescence and the efficiency of singlet oxygen generation, properties that are valuable for applications in photodynamic therapy and photocatalysis.
The combination of a fluorescent bipyridyl core with a chelating site also makes these molecules suitable for use as fluorescent chemical sensors. The binding of a metal ion to the bipyridyl unit can cause a detectable change in the fluorescence signal (either "turn-on" or "turn-off"), allowing for the sensitive detection of various analytes. nih.gov While specific sensing applications of this compound have not yet been reported, its structure is analogous to other pyridyl-based fluorophores used for detecting metal ions and anions.
Table 2: Photophysical Properties of Substituted Bipyridines
| Compound Class | Key Substituent | Observed Photophysical Property | Potential Application | Reference |
|---|---|---|---|---|
| α-arylamino-2,2′-bipyridines | Amino/Aryl groups | Blue-to-green fluorescence, quantum yields up to 49.1% | Fluorophores | nih.gov |
| 2',6'-difluoro-2,3'-bipyridine derivatives | Fluorine | Strong fluorescence, high triplet energies (2.64-2.65 eV) | OLED host materials | |
| 2,2'-Bipyridine-3,3'-diol | Hydroxyl groups | Sensitive excited-state intramolecular proton transfer (ESIPT) | Fluorescent probes | nih.gov |
| Insulated π-conjugated 2,2′-bipyridine | Rotaxane structure | Enhanced solid-state emission in Ir complexes | Luminescent materials, Photocatalysis | rsc.org |
Green Chemistry Approaches in Synthesis and Catalysis Utilizing Bipyridyl Ligands
The synthesis of functionalized bipyridyls traditionally relies on metal-catalyzed cross-coupling reactions. Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.
The primary route to a molecule like this compound would likely involve a Suzuki-Miyaura or Negishi cross-coupling reaction. researchgate.netlibretexts.org These methods are highly efficient for forming the C-C bond between the two pyridine rings. A potential green synthetic strategy would involve:
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. nih.gov
Use of greener solvents: Replacing traditional volatile organic solvents with water or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) aligns with green chemistry principles. chemrxiv.org Palladium-catalyzed coupling reactions in aqueous media have been shown to be highly efficient, especially with water-soluble ligands.
Heterogeneous catalysis: Supporting the palladium catalyst on a solid matrix, such as alumina (B75360) or silica (B1680970), allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, which is both economically and environmentally beneficial. researchgate.net
Solventless reactions: Performing reactions in the absence of a solvent, for example through mechanochemical methods (ball-milling) or solvent-free aldol (B89426) and Michael addition reactions, represents a significant step towards sustainable synthesis.
Once synthesized, halogenated bipyridyl ligands like this compound can be employed in green catalytic processes. For example, bipyridyl ligands are used in transition metal complexes for a variety of catalytic transformations. The development of catalysts with fluoroalkyl-derivatised ligands allows for their recovery and recycling using fluorous reverse phase (FRP) silica gel, contributing to a more sustainable catalytic cycle. rsc.org
Advanced Characterization Techniques (e.g., Operando Spectroscopy) for Reaction Monitoring
Understanding the precise role of a catalyst during a chemical reaction is crucial for optimizing its performance. Advanced characterization techniques, particularly operando spectroscopy, provide invaluable insights by monitoring the catalyst under actual working conditions.
For reactions involving metal complexes of this compound, several techniques would be particularly informative:
Operando Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track changes in the bipyridyl ligand's structure during a catalytic cycle. The vibrational frequencies of the C=N and C=C bonds in the pyridine rings are sensitive to the metal's oxidation state and coordination environment. rsc.orgresearchgate.net For example, shifts in these IR bands can serve as spectroscopic markers for changes in the metal's spin state in iron, nickel, or cobalt complexes. rsc.orgcolab.ws
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are standard tools for the initial characterization of the this compound ligand and its complexes. acs.orgrsc.org Two-dimensional NMR techniques can be used to fully assign the complex spectra of the resulting metal complexes. nih.gov
X-ray Absorption Spectroscopy (XAS): This technique can provide detailed information about the electronic structure and local coordination environment of the metal center in a catalytic complex as the reaction proceeds.
By combining these operando techniques with kinetic studies, researchers can build a comprehensive picture of the reaction mechanism, identify the active catalytic species, and understand deactivation pathways. This knowledge is essential for the rational design of more efficient and robust catalysts based on halogenated bipyridyl ligands.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-Bromo-5'-fluoro-[2,3']bipyridyl?
A two-step approach is often utilized:
- Step 1 : Bromination of fluoropyridine precursors (e.g., 2-methoxypyridine) to generate intermediates like 5-Bromo-2-methoxypyridine.
- Step 2 : Kumada coupling between brominated pyridines and fluorinated pyridyl Grignard reagents, followed by hydrolysis to remove protecting groups (e.g., methoxy) . Key considerations : Catalyst selection (e.g., Ni or Pd-based), solvent polarity, and temperature control (60–90°C) to minimize side reactions.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Oxidative derivatization : Conversion to 2,3'-bipyridyl-5-carboxylic acid via controlled oxidation (e.g., KMnO₄/H₂SO₄), followed by FT-IR and ¹³C NMR to confirm carbonyl formation .
- Multi-nuclear NMR : ¹H and ¹⁹F NMR verify substituent positions (e.g., bromine at C6, fluorine at C5'), while 2D-COSY resolves coupling patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions in synthesizing this compound?
- Steric hindrance : Bulky substituents (e.g., bromine at C6) reduce reactivity at adjacent positions, favoring coupling at less hindered sites.
- Electronic effects : Electron-withdrawing fluorine at C5' directs electrophilic substitution toward electron-rich pyridyl rings. Computational studies (DFT) are recommended to map charge distribution .
Q. What analytical contradictions arise in characterizing tautomeric forms of bipyridyl derivatives, and how are they resolved?
- Contradiction : Discrepancies in UV-Vis and NMR data may suggest equilibrium between cyclic iminium and open-chain ammonium-ketone forms.
- Resolution : pH-dependent studies (pH 5.8–7.8) combined with X-ray crystallography or high-resolution mass spectrometry (HRMS) can stabilize and identify dominant tautomers .
Q. What role do bipyridyl ligands play in coordination chemistry, and how does halogen substitution enhance their utility?
- Coordination networks : Bromine and fluorine substituents increase ligand rigidity, enabling stable metal-organic frameworks (MOFs) for catalysis or sensing. For example, Ru(II)-bipyridyl complexes exhibit strong metal-to-ligand charge transfer (MLCT) bands for photovoltaic applications .
- Methodological tip : Use cyclic voltammetry to assess redox stability and ligand-metal binding constants .
Application-Oriented Questions
Q. How does this compound compare to other bipyridyl derivatives in nicotinic acetylcholine receptor (nAChR) binding studies?
- Pharmacological profiling : The cyclic iminium form (analogous to PTHP) shows higher affinity for α4β2 nAChRs than open-chain analogs. Competitive binding assays using [³H]-methylcarbamylcholine reveal IC₅₀ values <10 nM .
- Key limitation : Low bioavailability due to poor solubility; prodrug strategies (e.g., esterification) are recommended for in vivo studies .
Q. Can this compound serve as a precursor for photoactive materials in organic electronics?
- MLCT optimization : Ru(II) complexes with halogenated bipyridyl ligands exhibit extended π-conjugation and higher molar extinction coefficients (ε >44,900 M⁻¹cm⁻¹ at 518 nm), making them suitable for dye-sensitized solar cells (DSSCs) .
- Synthetic modification : Introduce thiophene or carbazole moieties to enhance charge transport in thin-film devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
